molecular formula C15H21N7O2 B2602350 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide CAS No. 2034541-58-5

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2602350
CAS No.: 2034541-58-5
M. Wt: 331.38
InChI Key: YQYIGLAPGSQBHM-UHFFFAOYSA-N
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Description

The compound N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide features a 1,3,5-triazine core substituted with dimethylamino and piperidin-1-yl groups at positions 4 and 6, respectively. A methyl-isoxazole-5-carboxamide moiety is attached via a methylene bridge to the triazine ring.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O2/c1-21(2)14-18-12(10-16-13(23)11-6-7-17-24-11)19-15(20-14)22-8-4-3-5-9-22/h6-7H,3-5,8-10H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYIGLAPGSQBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a unique combination of functional groups that contribute to its biological activity:

  • Triazine moiety : Known for its role in enzyme inhibition.
  • Dimethylamino group : Enhances solubility and interaction with biological targets.
  • Piperidine ring : Provides structural rigidity and potential for receptor binding.
  • Isoxazole carboxamide : Imparts additional reactivity and biological relevance.

Preliminary studies indicate that this compound acts primarily as an inhibitor of Poly ADP-ribose polymerase 1 (PARP1), a key enzyme involved in DNA repair mechanisms. The compound demonstrates low micromolar IC50 values, suggesting significant potency against cancer cells that rely on PARP1 for survival under genotoxic stress .

Biological Activity Overview

The following table summarizes the biological activity and related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundContains triazine and isoxazoleInhibits PARP1 (IC50 < 5 μM)
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamideSimilar dioxine structureModerate PARP1 inhibition (IC50 = 5.8 μM)
4-(dimethylamino)-6-methyltriazineTriazine core without dioxinePotentially less active due to lack of dioxine interaction

The combination of triazine and isoxazole structures enhances binding capabilities compared to simpler analogs .

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. In vitro assays have shown that it effectively inhibits the proliferation of various cancer cell lines, including breast and colorectal cancers. For example, a study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .

Synergistic Effects with Other Agents

Research has also explored the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. The findings suggest that co-treatment enhances cytotoxicity compared to monotherapy, indicating a potential strategy for overcoming drug resistance in cancer treatment .

Comparison with Similar Compounds

Structural Analog Analysis

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Substituents (Triazine Positions 4 and 6) Functional Groups Potential Applications Safety/Handling Precautions
Target Compound 1,3,5-Triazine 4-(dimethylamino), 6-(piperidin-1-yl) Isoxazole-5-carboxamide Hypothesized: Kinase inhibition Not reported in evidence
N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide 1,3,5-Triazine 4-(dimethylamino), 6-(pyrrolidin-1-yl) Thiophen-2-yl isoxazole-3-carboxamide Agrochemicals or pharmaceuticals P201, P202, P210 (heat/flame hazards)
1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea 1,3,5-Triazine 4,6-dimorpholin-4-yl Urea, piperidinyl-carbonyl Pharmaceuticals (Pfizer patent) Aqueous formulation stability
Triflusulfuron methyl ester 1,3,5-Triazine 4-(dimethylamino), 6-(trifluoroethoxy) Sulfonylurea, methyl ester Herbicide Agricultural safety protocols

Key Findings

a) Heterocyclic Amine Substituents
  • Piperidin-1-yl vs. Pyrrolidin-1-yl : The target compound’s piperidine ring (6-membered) may enhance solubility and target binding compared to the pyrrolidine analog (5-membered) due to increased flexibility and basicity .
  • Morpholine vs.
b) Functional Group Variations
  • Isoxazole Carboxamide vs. Thiophene Isoxazole : The thiophene group in may confer greater lipophilicity, whereas the target compound’s isoxazole-5-carboxamide could enhance hydrogen-bonding interactions with biological targets .
  • Carboxamide vs. Urea/Sulfonylurea : Urea and sulfonylurea groups () are associated with enzyme inhibition (e.g., acetolactate synthase in herbicides), while carboxamides are common in kinase inhibitors, suggesting divergent applications .

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